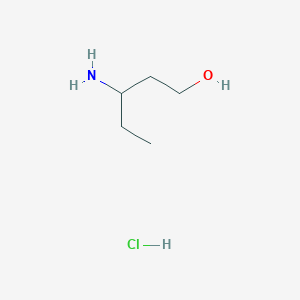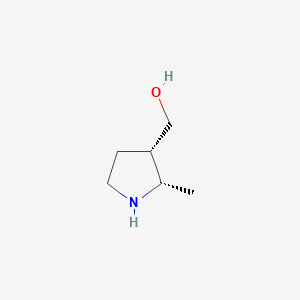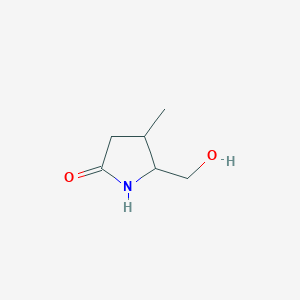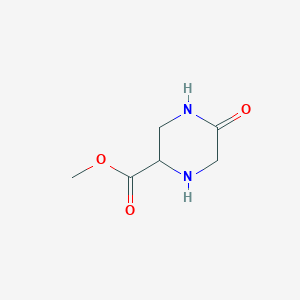![molecular formula C9H6F3NO B7966982 2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one](/img/structure/B7966982.png)
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group imparts unique physicochemical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a cyclopenta[B]pyridine ring system, which is known for its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents such as Togni Reagent I . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
作用機序
The mechanism of action of 2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Shares the trifluoromethyl group and pyridine ring but differs in its boronic acid functionality.
2,3,5-Trichloropyridine: Contains multiple halogen substituents, offering different reactivity and applications.
4-Amino-5-methyl-1H-pyridin-2-one: Similar pyridine ring system but with different substituents, leading to varied biological activities.
Uniqueness
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one is unique due to its combination of the trifluoromethyl group and the cyclopenta[B]pyridine ring system. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-4-1-5-6(13-8)2-3-7(5)14/h1,4H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYYKXVFLMOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B7966927.png)








![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7966988.png)

